Ceftazidime

Vue d'ensemble

Description

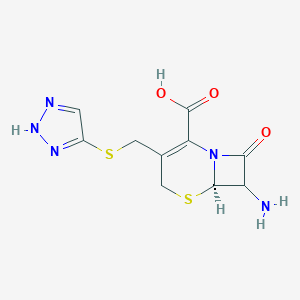

Le céftazidime est un antibiotique céphalosporine de troisième génération, largement utilisé pour le traitement de diverses infections bactériennes. Il est particulièrement efficace contre les bactéries Gram-négatives, notamment Pseudomonas aeruginosa . Le céftazidime agit en inhibant la synthèse de la paroi cellulaire bactérienne, conduisant à la mort cellulaire . Il est généralement administré par voie intraveineuse ou intramusculaire .

Applications De Recherche Scientifique

Ceftazidime has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with bacterial enzymes.

Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.

Medicine: Extensively used in clinical settings to treat infections caused by multidrug-resistant bacteria.

Industry: Utilized in the pharmaceutical industry for the development of new antibiotic formulations.

Mécanisme D'action

Target of Action

Ceftazidime, a third-generation cephalosporin, primarily targets the “penicillin-binding proteins” (PBPs) in bacteria . PBPs are a family of enzymes responsible for the synthesis and remodeling of peptidoglycan, a glycopeptide polymer that forms the bacterial cell wall .

Mode of Action

This compound inhibits PBPs, which in turn disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition impairs cell wall homeostasis, leading to a loss of cell integrity and ultimately bacterial cell death . This compound is particularly effective against some treatment-resistant bacteria such as Pseudomonas aeruginosa .

Biochemical Pathways

This compound affects the peptidoglycan biosynthesis pathway, which is crucial for bacterial cell wall formation . Additionally, this compound has been found to upregulate p27 protein levels by inhibiting p27 ubiquitination . The p27 protein is a classic negative regulator of the cell cycle .

Result of Action

The primary molecular effect of this compound is the disruption of bacterial cell wall synthesis, leading to bacterial cell death . On a cellular level, this compound has been found to impede the cell cycle from G1 to S phase, thus inhibiting cell proliferation . It also strongly upregulates p27 protein levels, a classic negative regulator of the cell cycle .

Action Environment

The effectiveness of this compound can be influenced by environmental factors. For instance, in antibiotic-free and sublethal environments, the decline of this compound resistance occurs within 450 generations . Furthermore, antibiotic residues in the environment can contribute to antibiotic resistance, affecting the efficacy of this compound .

Analyse Biochimique

Biochemical Properties

Ceftazidime works by inhibiting enzymes responsible for cell-wall synthesis, primarily penicillin-binding protein 3 (PBP3) . This interaction disrupts the bacterial cell wall, leading to cell death . This compound is also notable for its resistance to numerous β-lactamases, which are enzymes produced by some bacteria to resist β-lactam antibiotics .

Cellular Effects

This compound exerts its effects on various types of cells, primarily bacteria. By inhibiting cell wall synthesis, it disrupts bacterial cell integrity, leading to cell death . This can impact various cellular processes, including cell division and growth . Furthermore, this compound has been found to upregulate p27 protein levels, a classic negative regulator of the cell cycle, thus inhibiting cell proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with PBPs. It binds to these proteins, inhibiting their activity and disrupting the synthesis and remodeling of peptidoglycan, a key component of the bacterial cell wall . This leads to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While the specifics can vary depending on the bacterial strain and conditions, this compound generally exhibits a rapid bactericidal effect . Over time, however, some bacteria may develop resistance to this compound, reducing its effectiveness .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, a dosage of 30 mg/kg administered intravenously or intramuscularly every 8 hours has been shown to be effective against susceptible infections in dogs . More frequent dosing is recommended for infections with Pseudomonas aeruginosa .

Metabolic Pathways

This compound is involved in the metabolic pathway related to cell wall synthesis in bacteria. It interacts with PBPs, which are enzymes involved in the synthesis and remodeling of peptidoglycan . By inhibiting these enzymes, this compound disrupts this metabolic pathway, leading to impaired cell wall homeostasis and bacterial cell death .

Transport and Distribution

This compound is primarily eliminated through renal clearance, indicating that it is transported through the bloodstream and filtered out by the kidneys . Within bacterial cells, this compound targets PBPs, which are located in the bacterial cell membrane . This suggests that this compound is able to penetrate the bacterial cell wall and reach its target site.

Subcellular Localization

This compound targets PBPs, which are located in the bacterial cell membrane . Therefore, the subcellular localization of this compound within bacterial cells would be at the cell membrane where it can interact with its target proteins. This localization is crucial for its function as it allows this compound to disrupt cell wall synthesis, leading to bacterial cell death .

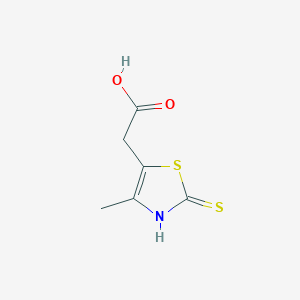

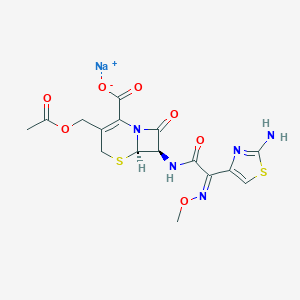

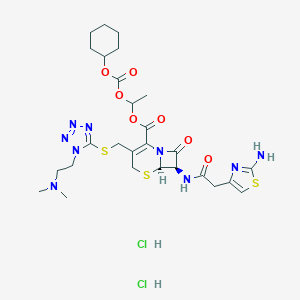

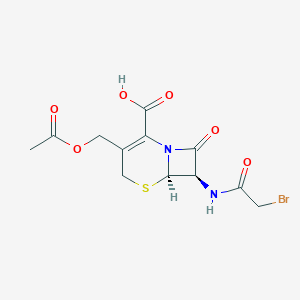

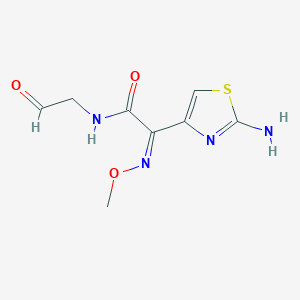

Méthodes De Préparation

Le céftazidime est synthétisé par une série de réactions chimiques à partir de l'acide 7-aminocephalosporanique (7-ACA). Les méthodes de production industrielle impliquent une fermentation à grande échelle et une synthèse chimique, assurant une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Le céftazidime subit diverses réactions chimiques, notamment :

Hydrolyse : En solutions aqueuses, le céftazidime peut s'hydrolyser, conduisant à la formation de produits de dégradation.

Oxydation : L'exposition à des agents oxydants peut entraîner l'oxydation du cycle thiazole.

Substitution : Le céftazidime peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle bêta-lactame.

Les réactifs couramment utilisés dans ces réactions comprennent l'eau, les agents oxydants et les nucléophiles. Les principaux produits formés à partir de ces réactions sont des produits de dégradation qui peuvent affecter la stabilité et l'efficacité du médicament .

Applications de la recherche scientifique

Le céftazidime a un large éventail d'applications de recherche scientifique :

Biologie : Employé dans des études microbiologiques pour comprendre les mécanismes de résistance bactérienne.

Médecine : Largement utilisé en milieu clinique pour traiter les infections causées par des bactéries multirésistantes.

Industrie : Utilisé dans l'industrie pharmaceutique pour le développement de nouvelles formulations d'antibiotiques.

Mécanisme d'action

Le céftazidime exerce ses effets en se liant aux protéines de liaison à la pénicilline (PBP) sur la paroi cellulaire bactérienne . Cette liaison inhibe l'étape finale de transpeptidation de la synthèse du peptidoglycane, conduisant à une instabilité de la paroi cellulaire et à la mort cellulaire bactérienne . La principale cible moléculaire est la protéine de liaison à la pénicilline 3 (PBP3), qui est essentielle à la synthèse de la paroi cellulaire des bactéries Gram-négatives .

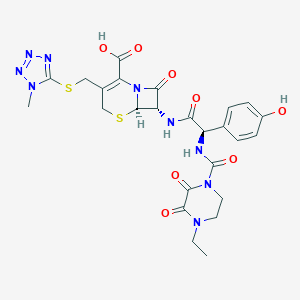

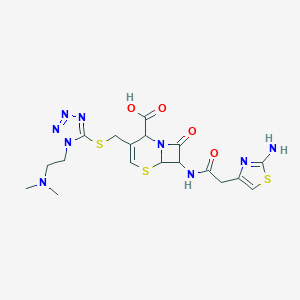

Comparaison Avec Des Composés Similaires

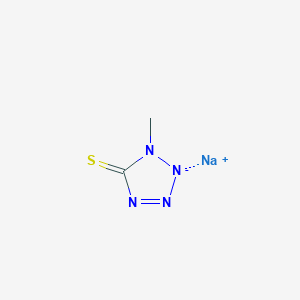

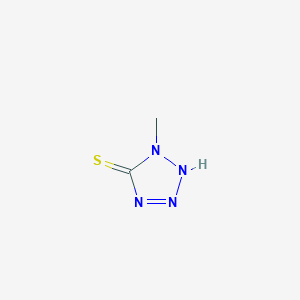

Le céftazidime est unique parmi les céphalosporines en raison de son activité à large spectre contre les bactéries Gram-négatives et de sa résistance aux bêta-lactamases . Les composés similaires comprennent :

Ceftriaxone : Connu pour sa longue demi-vie et son administration une fois par jour, mais également moins efficace contre Pseudomonas aeruginosa.

La résistance unique du céftazidime aux bêta-lactamases et son efficacité contre Pseudomonas aeruginosa en font un antibiotique précieux en pratique clinique .

Propriétés

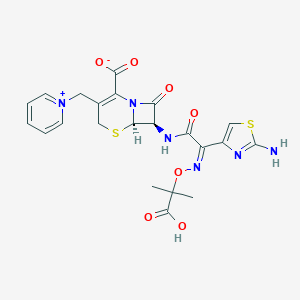

IUPAC Name |

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFOPKXBNMVMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72558-82-8, 78439-06-2 | |

| Record name | Ceftazidime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, hydrate (1:5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

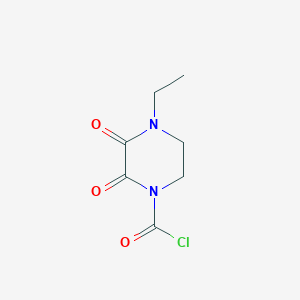

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ceftazidime exert its antibacterial effect?

A1: this compound, like other β-lactam antibiotics, targets the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [] It inhibits the biosynthesis of bacterial cell peptidoglycan, leading to bacterial growth inhibition or cell lysis and death. []

Q2: What are the primary mechanisms of resistance to this compound in bacteria?

A2: The main mechanisms of resistance include:* Production of β-lactamases: These enzymes can hydrolyze this compound, rendering it ineffective. This is especially problematic with extended-spectrum β-lactamases (ESBLs) and carbapenemases like Klebsiella pneumoniae carbapenemase (KPC). [, , , , , ]* Reduced outer membrane permeability: Mutations in porin proteins, such as OmpK35 and OmpK36 in K. pneumoniae, can hinder this compound's entry into the bacteria. []* Increased efflux pump activity: Efflux pumps can expel this compound from bacterial cells, reducing its intracellular concentration and effectiveness. []

Q3: Is there cross-resistance between this compound and other antibiotics?

A3: Cross-resistance can occur:* Fluoroquinolones: Notably, the presence of fluoroquinolone resistance does not seem to affect susceptibility to this compound-avibactam. []* Other β-lactams: Resistance to other β-lactams, particularly those hydrolyzed by ESBLs or carbapenemases, is often observed in this compound-resistant strains. [, , , ]

Q4: Can this compound resistance emerge during therapy?

A4: Yes, resistance to this compound, even when combined with β-lactamase inhibitors, can emerge during treatment. This is often linked to mutations in the intrinsic chromosomal AmpC β-lactamase, such as PDC in Pseudomonas aeruginosa. []

Q5: Are there strategies to overcome this compound resistance?

A5: Strategies include:* Combining this compound with a β-lactamase inhibitor: Avibactam is a potent inhibitor of many β-lactamases, including some ESBLs, KPCs, and AmpCs. [, , , , , ]* Combination therapy: Using this compound with other antibiotics like aztreonam, meropenem, or fosfomycin can exhibit synergistic effects against resistant strains. [, ]* Developing novel β-lactamase inhibitors: Research is ongoing to develop new inhibitors that can effectively target a broader range of resistant enzymes. [, ]

Q6: How is this compound administered, and what is its typical dosing regimen?

A6: this compound is administered parenterally (intramuscularly or intravenously) and is not absorbed orally. [] Dosage regimens can vary based on patient factors (age, renal function) and infection severity.

Q7: What factors influence this compound pharmacokinetics in different populations?

A7: Factors include:* Age: Neonates and infants demonstrate higher serum concentrations and longer elimination half-lives than older children and adults due to immature renal function. [, , ]* Renal function: this compound is primarily eliminated renally; therefore, dosage adjustments are necessary in patients with renal impairment to prevent accumulation. [, , ]

Q8: How does protein binding affect this compound's activity?

A8: this compound exhibits relatively low protein binding (10-17%). Studies suggest that the unbound fraction of this compound is responsible for its antibacterial activity. [, ]

Q9: What is the importance of pharmacokinetic/pharmacodynamic (PK/PD) target attainment for this compound?

A9: Achieving optimal PK/PD targets (e.g., time above the minimum inhibitory concentration, or T>MIC) is crucial for efficacy and minimizing the emergence of resistance. [, ] Continuous infusion of this compound can help optimize these parameters. []

Q10: Has this compound-avibactam demonstrated efficacy in treating specific infections?

A10: Clinical trials and research suggest this compound-avibactam is effective in treating:* Complicated intra-abdominal infections (cIAI): Demonstrated efficacy against ESBL-producing organisms, comparable to meropenem. []* Complicated urinary tract infections (cUTI): Showed promising efficacy and a favorable safety profile in children. []

Q11: What is the molecular formula and weight of this compound?

A11: Unfortunately, the provided abstracts do not explicitly state the molecular formula and weight of this compound.

Q12: How is this compound stability impacted by different conditions and formulations?

A12: this compound stability can be affected by:* Temperature: Exhibits limited stability at room temperature in some solutions. [, ] Frozen storage in polypropylene syringes can prolong stability. []* pH: Can precipitate when mixed with vancomycin, potentially due to the alkaline pH of some this compound formulations. []* Presence of other drugs: Compatibility issues and precipitation can occur when mixed with other drugs like vancomycin. [, ]* Amino acid solutions: this compound stability in parenteral nutrition solutions containing amino acids needs careful consideration due to potential degradation. []

Q13: What analytical techniques are used for this compound quantification?

A13: Common methods include:* High-performance liquid chromatography (HPLC): Offers high sensitivity and specificity for this compound determination in various matrices (serum, urine, admixtures). [, , ]* Microbiological assay: Utilized for determining this compound concentrations in biological samples, but with limitations in sensitivity and specificity compared to HPLC. [, ]* Liquid chromatography-mass spectrometry (LC-MS): A highly sensitive and specific method for quantifying this compound and its metabolites in biological samples. []

Q14: How is the quality of this compound assured during its lifecycle?

A14: Quality control measures are crucial throughout development, manufacturing, and distribution to ensure:* Consistency: Maintaining uniform drug content, purity, and potency across different batches. []* Safety: Minimizing the risk of contamination, degradation, and the presence of harmful impurities. []* Efficacy: Ensuring that the drug consistently delivers the intended therapeutic effect. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B193802.png)

![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)